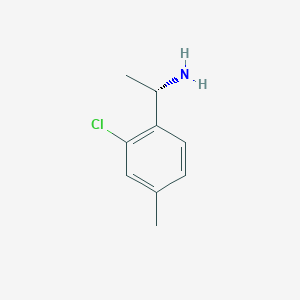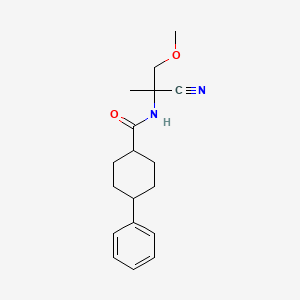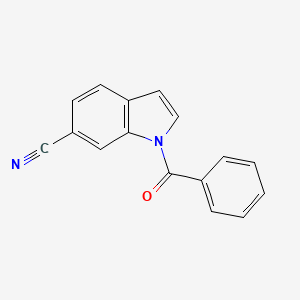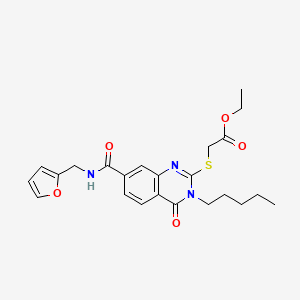
(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine, also known as N-methyltyramine (NMT), is a naturally occurring trace amine found in a variety of plants, including Citrus aurantium, Ephedra sinica, and Acacia rigidula. NMT has gained attention in recent years due to its potential as a dietary supplement and its potential role in weight loss and exercise performance.
Mechanism of Action
NMT is believed to act as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. This leads to increased energy expenditure, fat oxidation, and improved exercise performance. NMT may also act as a beta-agonist, activating beta-adrenergic receptors and promoting lipolysis.
Biochemical and Physiological Effects:
NMT has been shown to increase heart rate and blood pressure in humans, indicating its sympathomimetic activity. It has also been shown to increase plasma levels of norepinephrine and dopamine, suggesting its role in the release of these neurotransmitters. NMT may also have a role in regulating glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
NMT has advantages in that it is a naturally occurring compound and can be easily synthesized in the lab. However, its effects on humans are not fully understood, and more research is needed to determine its safety and efficacy as a dietary supplement.
Future Directions
Future research on NMT could focus on its potential as a treatment for obesity and metabolic disorders. It could also investigate its effects on cognitive function and mood, as well as its potential as a performance-enhancing supplement for athletes. Additionally, more research is needed to determine the optimal dosage and safety profile of NMT.
Synthesis Methods
NMT can be synthesized through various methods, including the reaction of 2-chloro-4-methylphenylacetonitrile with methylamine in the presence of a reducing agent, such as lithium aluminum hydride. Another method involves the reduction of 2-chloro-4-methylphenylacetonitrile with sodium borohydride followed by N-methylation with methyl iodide.
Scientific Research Applications
NMT has been studied for its effects on weight loss and exercise performance. One study found that NMT supplementation increased energy expenditure and fat oxidation in healthy adults, leading to a decrease in body weight and body fat percentage. Another study found that NMT supplementation improved exercise performance in trained athletes, leading to increased endurance and reduced fatigue.
properties
IUPAC Name |
(1S)-1-(2-chloro-4-methylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFZTYSTOJIEFB-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate](/img/structure/B2925360.png)
![N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2925362.png)
![4-(5-Methylthiophene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2925363.png)



![2,4-Bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine](/img/structure/B2925371.png)
![2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2925372.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2925374.png)
![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2925376.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2925381.png)
![5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2925382.png)
